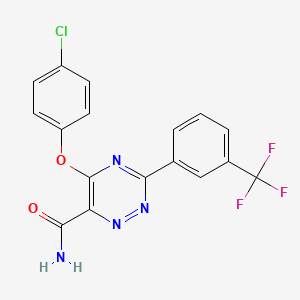

5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide

Description

5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide is a triazine-based compound featuring a 1,2,4-triazine core substituted with a 4-chlorophenoxy group at position 5, a 3-(trifluoromethyl)phenyl group at position 3, and a carboxamide moiety at position 6. This structure combines electron-withdrawing (chloro, trifluoromethyl) and hydrogen-bonding (carboxamide) groups, which are often associated with enhanced bioavailability and target binding in medicinal chemistry .

Properties

CAS No. |

921620-24-8 |

|---|---|

Molecular Formula |

C17H10ClF3N4O2 |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide |

InChI |

InChI=1S/C17H10ClF3N4O2/c18-11-4-6-12(7-5-11)27-16-13(14(22)26)24-25-15(23-16)9-2-1-3-10(8-9)17(19,20)21/h1-8H,(H2,22,26) |

InChI Key |

CNNGONWWKMPUTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)C(=O)N)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: The chlorophenoxy and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the triazine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

Reduction: Reduction reactions may target the triazine ring or the carboxamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and materials with specific properties. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

- Diethyl Carboxamide Derivative (C₂₁H₁₈ClF₃N₄O₂) : The N,N-diethyl substitution increases molecular weight by ~27 Da compared to the parent compound, likely improving membrane permeability but reducing hydrogen-bonding capacity .

- Sulfanyl-Containing Triazine (C₂₀H₁₆F₃N₃O₂S) : The sulfanyl group introduces sulfur-based nucleophilicity, which may influence redox activity or metal coordination .

Biological Activity

5-(4-Chlorophenoxy)-3-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H18ClF3N4O2

- Molecular Weight : 450.84 g/mol

- CAS Number : 921620-16-8

The structure features a triazine ring substituted with a chlorophenoxy group and a trifluoromethyl phenyl moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazine have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 10.4 | Apoptosis |

| Compound B | HCT116 | 5.4 | Cell Cycle Arrest |

| Compound C | A549 | 7.7 | Inhibition of Proliferation |

The specific IC50 values for this compound are not widely documented, but structural analogs have shown promising results.

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory activities. For example, compounds containing trifluoromethyl groups have shown potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Compound | IC50 (µM) |

|---|---|---|

| COX-2 | Similar Triazine Derivative | 18.1 |

| LOX-15 | Similar Triazine Derivative | 24.3 |

These findings suggest that the compound could be explored further for its anti-inflammatory properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The presence of electron-withdrawing groups like trifluoromethyl enhances binding interactions through hydrogen bonding and van der Waals forces.

Case Studies

-

Case Study on Antitumor Activity :

A study evaluated the effects of a related triazine compound on MCF-7 breast cancer cells. The results showed significant cytotoxicity with an IC50 value of approximately 10 µM, indicating potential for further development in anticancer therapies. -

Case Study on Enzyme Inhibition :

Another study focused on the inhibition of COX-2 by triazine derivatives, revealing that modifications in the phenyl ring could enhance inhibitory potency against inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.